1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both oxazolidinone and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine to form the urea linkage.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the p-tolyl group.
Scientific Research Applications
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
1-((2-Oxo-3-(phenyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the oxazolidinone, p-tolyl, and thiophene moieties. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolidinone Ring : This is achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Introduction of the p-Tolyl Group : The p-tolyl group can be introduced via Friedel-Crafts alkylation.
- Formation of the Urea Linkage : This step involves reacting an isocyanate with an amine to form the urea linkage.
- Introduction of the Thiophene Ring : The thiophene ring is introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on substituted urea derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
The compound's potential as an anticancer agent has been explored, particularly its ability to induce apoptosis and inhibit cell proliferation. In related studies, derivatives showed significant antiproliferative activity against human cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Induction of Apoptosis : In cancer cells, mechanisms may include activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antifungal Activity : A series of thiourea derivatives were evaluated for their antifungal activity, showing promising results against fungal pathogens with varying degrees of efficacy .
- Cytotoxicity Studies : Compounds structurally related to this compound demonstrated low cytotoxicity against human cell lines while exhibiting significant antiproliferative effects on cancerous cells .
Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-((2-Oxo-3-(phenyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea | Similar structure without p-tolyl group | Antimicrobial and anticancer activities observed |
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(furan-2-yl)urea | Furan ring instead of thiophene | Potential antifungal properties noted |
Uniqueness
The unique combination of oxazolidinone, p-tolyl, and thiophene moieties in this compound may confer distinct chemical and biological properties compared to other derivatives, making it a valuable candidate for further research .
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11-4-6-12(7-5-11)19-10-13(22-16(19)21)9-17-15(20)18-14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDPWIKJJVUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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